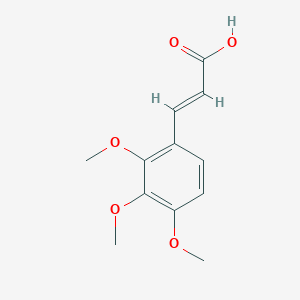

2,3,4-Trimethoxycinnamic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPDNLIHHFGEC-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33130-03-9 | |

| Record name | trans-2,3,4-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2,3,4-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethoxycinnamic Acid: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxycinnamic acid is a substituted cinnamic acid derivative that has garnered interest within the scientific community due to its potential applications in medicinal chemistry and materials science. As a member of the phenylpropanoid class, it shares a structural backbone with numerous biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and purification, with a comparative look at its more extensively studied isomers. While research into the specific biological activities of the 2,3,4-isomer is still emerging, this document aims to consolidate the available knowledge to support further investigation and application.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its solubility, reactivity, and bioavailability. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Melting Point | 172-174 °C | |

| Boiling Point (est.) | 300.83 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Appearance | Powder | [1] |

| Purity | ≥98% | [1] |

| CAS Number | 33130-03-9 | [1] |

Synthesis and Purification

The synthesis of trans-2,3,4-Trimethoxycinnamic acid is commonly achieved through the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid.

Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation[2]

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Malonic acid

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

N,N-dimethyl-formamide (DMF)

-

Ethyl acetate

-

Water

-

Chloroform

-

Hexane

Procedure:

-

To a solution of 2,3,4-trimethoxybenzaldehyde (1.0 equivalent) and malonic acid (2.0 equivalents) in N,N-dimethyl-formamide (5 mL), add 1,4-diazabicyclo[2.2.2]octane (2.0 equivalents).

-

Stir the reaction mixture at 100-110 °C for 60-90 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

The crude product is then purified by recrystallization from a chloroform/hexane system to yield trans-2,3,4-Trimethoxycinnamic acid.

Biological Activities and Signaling Pathways: A Comparative Perspective

While direct and extensive studies on the biological activities and associated signaling pathways of this compound are limited, research on its isomers, particularly the 3,4,5- and 2,4,5-trimethoxy derivatives, provides valuable insights into its potential pharmacological relevance.

-

3,4,5-Trimethoxycinnamic Acid (TMCA): This isomer is a well-documented bioactive compound with a range of pharmacological effects, including antitumor, antiviral, and central nervous system (CNS) activities.[2] It has been shown to act as a GABA-A/BZ receptor agonist, contributing to its anticonvulsant and sedative properties.[2] Furthermore, TMCA derivatives have been investigated for their ability to induce apoptosis in cancer cells and modulate signaling pathways such as the NF-κB, MAPK, and JAK/STAT pathways.[2]

-

2,4,5-Trimethoxycinnamic Acid: This isomer is a major metabolite of α-asarone and has demonstrated hypocholesterolemic and cholelitholytic properties.[3] Studies have shown that it can decrease total serum cholesterol and LDL-cholesterol levels.[3]

The biological activities of these related compounds suggest that this compound may also possess interesting pharmacological properties worthy of investigation. Its structural similarity to these active isomers makes it a candidate for screening in various biological assays.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the structure of the molecule. A certificate of analysis for trans-2,3,4-Trimethoxycinnamic acid indicates that the ¹H-NMR data is consistent with its chemical structure.[1]

-

Purity Analysis: The purity of the compound is generally determined by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). A purity of ≥98% is commercially available.[1]

Conclusion and Future Directions

This compound presents a molecule of interest for further scientific exploration. While its fundamental physicochemical properties and a reliable synthetic route have been established, a significant opportunity exists to investigate its biological activities and mechanism of action. Drawing parallels from its structurally related isomers, future research could focus on screening this compound for anticancer, antiviral, neuropharmacological, and metabolic regulatory effects. Elucidating its specific molecular targets and signaling pathway interactions will be crucial in unlocking its full therapeutic potential. This technical guide serves as a foundational resource to encourage and support these future research endeavors.

References

- 1. chemfaces.com [chemfaces.com]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of 2,3,4-Trimethoxycinnamic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the natural sources, isolation, and potential biosynthesis of 2,3,4-Trimethoxycinnamic acid. While this specific isomer of trimethoxycinnamic acid is less studied than its 3,4,5- a counterpart, this document consolidates the current knowledge to facilitate further scientific inquiry and application.

Natural Occurrence

Initial research has identified two primary botanical sources of this compound:

-

Chinese Cinnamon (Cinnamomum cassia): The bark of this widely used spice has been reported to contain trans-2,3,4-Trimethoxycinnamic acid.

-

Piper longum (Long Pepper): This plant, a member of the pepper family, is another identified natural source of this compound, likely in the form of an aromatic ester.

It is important to note that while these sources have been identified, comprehensive quantitative data regarding the concentration of this compound within these plants is not yet available in the scientific literature. This presents a significant research opportunity for natural product chemists and pharmacognosists.

Quantitative Data on Related Cinnamic Acid Derivatives in Cinnamomum cassia

To provide context for the potential yield of this compound, the following table summarizes the quantitative data for more abundant, structurally related cinnamic acid derivatives found in Chinese Cinnamon (Cinnamomum cassia).

| Compound | Concentration Range (mg/g of dry weight) | Analytical Method |

| Cinnamaldehyde | 13.01 - 93.83[1][2] | RP-HPLC |

| Cinnamic acid | 0.77 - 3.58[3] | HPLC |

| Coumarin | Not consistently high, varies significantly | HPLC |

| Cinnamyl alcohol | Present, quantification varies | RP-HPLC[1] |

Note: The data presented above is for related compounds and should be used as a general reference. The actual concentration of this compound in Cinnamomum cassia requires specific investigation.

Experimental Protocols: A Generalized Approach

Due to the limited specific literature on this compound, a detailed, validated experimental protocol for its extraction and quantification from natural sources is not available. However, based on established methods for the analysis of cinnamic acid derivatives from plant matrices, a generalized workflow can be proposed.

Extraction of Cinnamic Acid Derivatives from Plant Material

This protocol outlines a general procedure for the extraction of moderately polar compounds like trimethoxycinnamic acids from dried and powdered plant material (e.g., Cinnamomum cassia bark or Piper longum fruits).

Materials and Reagents:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Filter paper (Whatman No. 1)

-

Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

-

Maceration:

-

Weigh 10 g of the dried, powdered plant material and place it in a conical flask.

-

Add 100 mL of 80% methanol.

-

Seal the flask and place it in an ultrasonic bath for 30 minutes at room temperature.

-

Macerate for 24 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice with the remaining plant residue.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the concentrated extract in 50 mL of deionized water.

-

Perform sequential partitioning with hexane (3 x 50 mL) to remove non-polar compounds. Discard the hexane fractions.

-

Subsequently, partition the aqueous layer with ethyl acetate (3 x 50 mL). The ethyl acetate fractions will contain compounds of intermediate polarity, including cinnamic acid derivatives.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to dryness to obtain the crude extract enriched with cinnamic acid derivatives.

-

Isolation and Purification by Column Chromatography

Materials and Reagents:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane

-

Ethyl acetate

-

Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Prepare a silica gel slurry in hexane and pack the column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 hexane:ethyl acetate).

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compound of interest (as determined by TLC and comparison with a standard, if available).

-

Evaporate the solvent to obtain the purified fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90-10% B; followed by a re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Cinnamic acid derivatives typically show absorbance around 280-320 nm. The optimal wavelength for this compound should be determined.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the purified fraction or a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Generalized Experimental Workflow

Caption: Generalized workflow for the extraction, isolation, and analysis of this compound.

Putative Biosynthetic Pathway

The specific biosynthetic pathway for this compound has not been elucidated. However, based on the well-established phenylpropanoid pathway, a putative route can be proposed.

Caption: A putative biosynthetic pathway for this compound.

General Role of Cinnamic Acids in Plant Systems

Caption: General role of cinnamic acids as precursors in plant defense and secondary metabolism.

Future Directions

The field of natural product research would greatly benefit from further investigation into this compound. Key areas for future research include:

-

Quantitative Analysis: Development and validation of analytical methods to quantify the exact amount of this compound in Cinnamomum cassia, Piper longum, and other potential plant sources.

-

Biosynthetic Pathway Elucidation: Use of isotopic labeling studies and transcriptomics to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.

-

Pharmacological Screening: In-depth investigation of the biological activities of purified this compound to uncover its therapeutic potential.

This technical guide provides a foundational understanding of the natural sources of this compound. It is intended to be a catalyst for further research into this promising, yet understudied, natural compound.

References

- 1. Authentication and quantitative analysis on the chemical profile of cassia bark (cortex cinnamomi) by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Showing details for content value of Cinnamic acid in Chinese cinnamon - Phenol-Explorer [phenol-explorer.eu]

A Comprehensive Technical Guide to 2,3,4-Trimethoxycinnamic Acid

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing essential information on the chemical properties, synthesis, and potential biological activities of 2,3,4-Trimethoxycinnamic acid.

Core Chemical and Physical Data

This compound is a substituted derivative of cinnamic acid. The key quantitative data for this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 33130-03-9 | [1][2] |

| Molecular Weight | 238.24 g/mol | [2] |

| Molecular Formula | C₁₂H₁₄O₅ | [2] |

| Synonyms | 3-(2,3,4-Trimethoxyphenyl)acrylic acid | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through a Knoevenagel condensation reaction. This method involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid.

Experimental Protocol: Knoevenagel Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2,3,4-trimethoxybenzaldehyde

-

Malonic acid

-

Pyridine (as a basic solvent and catalyst)

-

Piperidine (as a catalyst)

-

Ethanol

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3,4-trimethoxybenzaldehyde in a minimal amount of pyridine.

-

Addition of Reagents: To this solution, add an equimolar amount of malonic acid and a catalytic amount of piperidine.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While extensive research has been conducted on the biological activities of the isomeric 3,4,5-Trimethoxycinnamic acid, specific data for the 2,3,4-isomer is less prevalent in the scientific literature. However, based on the activities of related cinnamic acid derivatives, this compound may exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and neuromodulatory activities.

Potential Anti-Inflammatory and Anticancer Mechanisms

Many cinnamic acid derivatives exert their anti-inflammatory and anticancer effects by modulating key signaling pathways involved in cellular inflammation and proliferation. A potential mechanism of action for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

References

The Biological Activity of 2,3,4-Trimethoxycinnamic Acid: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: This technical guide was initially intended to focus on the biological activity of 2,3,4-Trimethoxycinnamic acid. However, a comprehensive review of the current scientific literature reveals a significant scarcity of detailed biological data, including quantitative analyses, specific experimental protocols, and elucidated signaling pathways for this particular isomer. The available information is largely limited to its synthesis and predicted physicochemical properties.

In contrast, the isomeric compound, 3,4,5-Trimethoxycinnamic acid (TMCA), is the subject of extensive research, with a wealth of data on its diverse biological activities. Therefore, to provide a comprehensive and valuable resource in the spirit of the original request, this guide will focus on the biological activities of 3,4,5-Trimethoxycinnamic acid . The information presented herein serves as a detailed example of the pharmacological profile that can be expected from this class of compounds and provides the in-depth technical detail, data presentation, and visualizations as originally requested.

Executive Summary

3,4,5-Trimethoxycinnamic acid (TMCA), a naturally occurring phenolic acid found in plants such as the root of Polygala tenuifolia, has garnered significant attention in the scientific community for its broad spectrum of pharmacological effects. This document provides a detailed technical overview of the key biological activities of TMCA and its derivatives, with a focus on its anticancer, neuroprotective, anti-inflammatory, and anti-angiogenic properties. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide includes visualizations of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanisms of action.

Anticancer Activity

TMCA and its synthetic derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of 3,4,5-Trimethoxycinnamic acid derivatives against various cancer cell lines, primarily reported as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound/Derivative | Cell Line(s) | IC50 Value(s) | Reference(s) |

| TMCA Ester Derivative (S1) | MDA-MB-231 (Human Breast Cancer) | 46.7 µM | [1] |

| Dihydroartemisinin-TMCA Ester (S5) | PC-3 (Prostate Cancer) | 17.22 µM | [1] |

| SGC-7901 (Gastric Cancer) | 11.82 µM | [1] | |

| A549 (Lung Cancer) | 0.50 µM | [1] | |

| MDA-MB-435s (Melanoma) | 5.33 µM | [1] | |

| 4-methoxycinnamoyl substituted derivative (S7) | B16 (Murine Melanoma), HCT116 (Colon Cancer) | 6.74 µg/mL, 8.31 µg/mL | [1] |

| Fumagillin analogue with TMCA (S10) | EL-4 (Murine Lymphoma), CPAE (Bovine Endothelial) | 0.15 µg/mL, 0.03 µg/mL | [1] |

| Piplartine Analogue (S14) | HCT-116, SW-620, PC-3, K562 | 2.5 µM, 4.3 µM, 3.8 µM, 1.9 µM | [1] |

| Phenylcinnamides (S19) | U-937 (Human Lymphoma), HeLa (Cervical Cancer) | 9.7 µM, 38.9 µM | [1] |

| Phenylcinnamides (S20) | U-937, HeLa | 1.8 µM, 2.1 µM | [1] |

| Combretastatin A-4 analogue (S21) | K562, A549, PC-3, HCT-116, SW-620 | 0.09 µM, 0.12 µM, 0.15 µM, 0.11 µM, 0.13 µM | [1] |

| Chalcone-Trimethoxycinnamide Hybrid (7) | HCT116 (Colorectal Cancer) | 2.66 µM | [2] |

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 3,4,5-TMCA derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Data Acquisition and Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Signaling Pathways in Anticancer Activity

Some derivatives of 3,4,5-trimethoxycinnamic acid have been shown to induce cell cycle arrest, particularly in the G2/M phase.[1] This is often associated with the modulation of key regulatory proteins.

Neuroprotective and CNS Activities

3,4,5-Trimethoxycinnamic acid is a known psychoactive component of Polygala tenuifolia and has been investigated for its sedative, anticonvulsant, and anxiolytic effects. Its mechanism of action is primarily linked to the modulation of the GABAergic system.

Quantitative Data on Neuroprotective Activity

| Compound/Derivative | Assay/Model | Effect | Reference(s) |

| 3,4,5-Trimethoxycinnamic acid (TMCA) | Pentobarbital-induced sleep in mice | Prolonged total sleep time, reduced sleep latency | [3] |

| Stress-induced anxiety in rats | Ameliorated anxiety-like behavior | [4] | |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) Inhibition | IC50 = 46.18 µM | [5][6] |

| Butyrylcholinesterase (BChE) Inhibition | IC50 = 32.46 µM | [5][6] |

Experimental Protocols: Neuroprotective Assays

-

Apparatus: The EPM consists of two open arms and two closed arms of equal size, arranged in the shape of a plus sign and elevated from the floor.

-

Animal Acclimatization: Rodents are brought to the testing room at least 1 hour before the experiment to acclimate.

-

Compound Administration: Animals are administered the test compound (e.g., TMCA) or vehicle control, typically 30-60 minutes before the test.

-

Test Procedure: Each animal is placed at the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes). The session is recorded by a video camera.

-

Data Analysis: The time spent in the open arms and the number of entries into the open and closed arms are measured. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

-

Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective cholinesterase enzyme (AChE or BChE).

-

Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains buffer, DTNB, the enzyme, and various concentrations of the inhibitor (e.g., TMCA derivative).

-

Incubation: The mixture is pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI or BTCI).

-

Absorbance Measurement: The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the uninhibited enzyme. The IC50 value is then determined.

Signaling Pathways in Neuroprotection

TMCA's sedative and anticonvulsant effects are believed to be mediated through its action as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines.

Anti-inflammatory and Anti-angiogenic Activities

Derivatives of cinnamic acid have been shown to possess anti-inflammatory and anti-angiogenic properties, which are often interconnected, particularly in the context of cancer.

Quantitative Data on Anti-inflammatory and Anti-angiogenic Activity

| Compound/Derivative | Assay/Model | Effect | Reference(s) |

| TMCA amides (S27-29) | Methionine aminopeptidase-2 (MetAP2) Inhibition | Significant inhibitory effect | [1] |

| Human Umbilical Vein Endothelial Cell (HUVEC) Growth Inhibition | Significant inhibitory effect | [1] |

Experimental Protocols: Anti-angiogenic Assays

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

-

Incubation: The plate is incubated for 6-18 hours to allow for the formation of capillary-like structures (tubes).

-

Visualization and Quantification: The formation of tubes is observed under a microscope and photographed. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software. A reduction in tube formation indicates anti-angiogenic activity.

Signaling Pathways in Anti-angiogenesis

The anti-angiogenic effects of some TMCA derivatives are linked to the inhibition of key enzymes like MetAP2, which is crucial for endothelial cell proliferation and survival.

Conclusion

3,4,5-Trimethoxycinnamic acid and its derivatives represent a promising class of bioactive molecules with a wide range of therapeutic applications. Their anticancer, neuroprotective, anti-inflammatory, and anti-angiogenic activities, supported by a growing body of scientific evidence, make them attractive candidates for further drug development. The detailed data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating further investigation into the full therapeutic potential of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways for each biological activity, as well as on optimizing the structure of TMCA derivatives to enhance their potency and selectivity.

References

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies | MDPI [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Pharmacological Landscape of 2,3,4-Trimethoxycinnamic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acids and their derivatives have long been a focal point of pharmacological research, demonstrating a wide array of biological activities. Among these, trimethoxycinnamic acids have shown significant potential in various therapeutic areas. This technical guide provides an in-depth overview of the pharmacological effects of 2,3,4-trimethoxycinnamic acid and its derivatives. However, it is crucial to note that publicly available research specifically on the 2,3,4-trimethoxy isomer is limited. Therefore, this guide will also draw upon data from closely related isomers, such as 2,4,5- and 3,4,5-trimethoxycinnamic acid, to provide a broader context and suggest potential areas of investigation for the 2,3,4-isomer. The structural differences between these isomers, specifically the positions of the methoxy groups on the phenyl ring, can significantly influence their pharmacological profiles.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through methods like the Knoevenagel-Doebner-Stobbe reaction. A general procedure involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base such as 1,4-diaza-bicyclo[2.2.2]octane (DABCO) in a solvent like N,N-dimethyl-formamide (DMF) at elevated temperatures. Further derivatization to esters or amides can be accomplished through standard coupling reactions. For instance, the carboxylic acid can be activated with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation with various amines.

Pharmacological Effects

While specific data on this compound is scarce, research on other trimethoxycinnamic acid isomers suggests several key pharmacological activities that warrant investigation for this specific isomer and its derivatives.

Anticancer Activity

Derivatives of 3,4,5-trimethoxycinnamic acid have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. For instance, some ester derivatives of 3,4,5-trimethoxycinnamic acid have been shown to mediate cancer cell apoptosis via G2/M arrest. The anticancer activity is influenced by the nature of the ester or amide substituent.

Table 1: Anticancer Activity of Selected Trimethoxycinnamic Acid Derivatives (Data for 3,4,5- and other isomers for comparative purposes)

| Derivative | Cancer Cell Line | IC50 Value | Reference |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Hela | 3.204 µM | [1][2] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 3.849 µM | [1][2] |

| N-phenyl triazinone derivative of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | HepG2 | 1.38 µM | [3] |

| N-pyridoyl triazinone derivative of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | HepG2 | 2.52 µM | [3] |

| N-phenylthiazolyl triazinone derivative of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | HepG2 | 3.21 µM | [3] |

Anti-inflammatory Effects

The anti-inflammatory properties of cinnamic acid derivatives are well-documented. For 3,4,5-trihydroxycinnamic acid, these effects are mediated through the inhibition of pro-inflammatory cytokines like IL-6 and IL-8, and the modulation of key signaling pathways such as NF-κB and MAPK. It is plausible that this compound and its derivatives could exert similar anti-inflammatory actions. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Other Potential Pharmacological Activities

Based on studies of related compounds, this compound and its derivatives may also possess:

-

Antiviral, Antimicrobial, and Antitumor Activities : As suggested for derivatives of 2,4,5-trimethoxycinnamic acid.

-

Cholinesterase Inhibitory Activity : A series of 3,4,5-trimethoxycinnamates have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases. For instance, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate exhibited IC50 values of 46.18 µM for AChE and 32.46 µM for BChE.[4]

Signaling Pathways

The pharmacological effects of cinnamic acid derivatives are often mediated through the modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway. Cinnamic acid derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This, in turn, blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by 2,3,4-TMCA derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. Cinnamic acid derivatives have been shown to modulate the MAPK pathway, which can contribute to their anticancer and anti-inflammatory effects. Activation or inhibition of different branches of the MAPK pathway (e.g., ERK, JNK, p38) can lead to diverse cellular outcomes.

Caption: Proposed modulation of the MAPK/ERK signaling pathway by 2,3,4-TMCA derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the pharmacological effects of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

-

Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the this compound derivative orally or intraperitoneally at different doses. A positive control group (e.g., treated with indomethacin) and a vehicle control group should be included.

-

Induction of Edema: After a set time (e.g., 30-60 minutes) post-compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Caption: A general experimental workflow for the pharmacological evaluation of 2,3,4-TMCA derivatives.

Conclusion and Future Directions

While the current body of literature on the pharmacological effects of this compound and its derivatives is limited, the extensive research on its isomers provides a strong rationale for its investigation as a potential therapeutic agent. The anticancer and anti-inflammatory activities observed for other trimethoxycinnamic acid derivatives, mediated through pathways like NF-κB and MAPK, highlight promising avenues for future research.

To unlock the full potential of this compound, further studies are imperative. These should include:

-

Systematic Synthesis and Screening: A library of ester and amide derivatives of this compound should be synthesized and screened for a wide range of pharmacological activities.

-

In-depth Mechanistic Studies: For active compounds, detailed investigations into their mechanisms of action, including their effects on key signaling pathways, are crucial.

-

Comparative Studies: Direct comparative studies of the 2,3,4-, 2,4,5-, and 3,4,5-trimethoxycinnamic acid isomers and their derivatives would provide valuable insights into the structure-activity relationships and the influence of the methoxy group positioning on their biological effects.

This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological properties of this compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unveiling the Antitumor Potential of Trimethoxycinnamic Acid Isomers: A Technical Guide for Researchers

Introduction: The quest for novel and effective anticancer agents has led researchers to explore a vast array of natural and synthetic compounds. Among these, trimethoxycinnamic acid (TMCA) isomers and their derivatives have emerged as a promising class of molecules with significant antitumor potential. This technical guide provides an in-depth overview of the current scientific understanding of the anticancer properties of three key isomers: 3,4,5-trimethoxycinnamic acid, 2,4,5-trimethoxycinnamic acid, and 2,3,4-trimethoxycinnamic acid. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Cytotoxicity of Trimethoxycinnamic Acid Isomers and Their Derivatives

The antitumor activity of trimethoxycinnamic acid isomers and their derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the reported IC50 values for various derivatives of the trimethoxycinnamic acid isomers.

Table 1: Cytotoxicity of 3,4,5-Trimethoxycinnamic Acid (TMCA) Esters

| Derivative | Cancer Cell Line | IC50 Value |

| Ester S1 | MDA-MB-231 (Breast) | 46.7 µM[1] |

| Ester S5 | PC-3 (Prostate) | 17.22 µM[1] |

| SGC-7901 (Gastric) | 11.82 µM[1] | |

| A549 (Lung) | 0.50 µM[1] | |

| MDA-MB-435s (Melanoma) | 5.33 µM[1] | |

| Ester S6 | B16 (Melanoma) | 6.74 µg/mL[1] |

| HCT116 (Colon) | 8.31 µg/mL[1] | |

| Ester S8 | A549 (Lung) | 36.7 µM[1] |

| Hep 3B (Hepatoma) | 23.2 µM[1] | |

| HT-29 (Colon) | 23.8 µM[1] | |

| MCF-7 (Breast) | 6.4 µM[1] | |

| Ester S9 | PC-3 (Prostate) | 80 µM[1] |

| HeLa (Cervical) | 64 µM[1] | |

| A549 (Lung) | 172 µM[1] | |

| BEL7404 (Hepatoma) | 212 µM[1] | |

| Ester S10 | EL-4 (Lymphoma) | 0.15 µg/mL[1] |

| CPAE (Aortic Endothelial) | 0.03 µg/mL[1] |

Table 2: Cytotoxicity of 3,4,5-Trimethoxycinnamic Acid (TMCA) Amides

| Derivative | Cancer Cell Line | IC50 Value |

| Amide S14 | A549 (Lung) | 1.8 µM[1] |

| HeLa (Cervical) | 2.1 µM[1] | |

| HCT116 (Colon) | 3.5 µM[1] | |

| MCF-7 (Breast) | 4.2 µM[1] | |

| Amide S15 | MDA-MB-231 (Breast) | 6.6 µM[1] |

| Amide S19 | U-937 (Lymphoma) | 9.7 µM[1] |

| HeLa (Cervical) | 38.9 µM[1] | |

| Amide S20 | U-937 (Lymphoma) | 1.8 µM[1] |

| HeLa (Cervical) | 2.1 µM[1] |

Note on 2,4,5- and this compound Isomers: Extensive research has focused on the 3,4,5-trimethoxycinnamic acid isomer and its derivatives. While some studies indicate that esters and amides of 2,4,5-trimethoxycinnamic acid possess antitumor and antiviral properties, specific IC50 values against cancer cell lines are not well-documented in the reviewed literature.[2] Similarly, there is a significant lack of publicly available data on the direct antitumor potential of this compound. Further research is warranted to fully elucidate the anticancer activities of these isomers.

Mechanisms of Antitumor Action

The anticancer effects of trimethoxycinnamic acid isomers are attributed to their ability to modulate key cellular processes, leading to the inhibition of cancer cell growth and proliferation. The primary mechanisms of action include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several derivatives of 3,4,5-TMCA have been shown to induce apoptosis in cancer cells.[1] This process is often mediated through the modulation of key signaling pathways, such as the MAPK/ERK pathway. Enhanced activation of ERK1/2 has been observed in cells treated with TMCA derivatives, suggesting its role in initiating the apoptotic cascade.[1]

Cell Cycle Arrest at G2/M Phase

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a hallmark of cancer. Certain amide derivatives of 3,4,5-TMCA have been demonstrated to enforce cell cycle inhibition by arresting cells in the G2/M phase.[1] This prevents the cells from entering mitosis and ultimately leads to a halt in proliferation.

Signaling Pathways Modulated by Trimethoxycinnamic Acid Derivatives

The antitumor effects of trimethoxycinnamic acid isomers are orchestrated through their interaction with complex intracellular signaling networks. Two key pathways that have been identified are the c-MET and MAPK/ERK signaling pathways.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase plays a critical role in cell proliferation, survival, and motility.[3] Aberrant activation of the c-MET pathway is implicated in the progression of various human cancers.[3] A synthetic ester of 3,4,5-TMCA has been shown to exert its antitumor activity through the inhibition of c-MET.[1]

Caption: Inhibition of the c-MET signaling pathway by a 3,4,5-TMCA ester derivative.

MAPK/ERK Signaling Pathway and G2/M Arrest

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central regulator of cell proliferation and survival.[1] Interestingly, sustained activation of ERK1/2 can also promote apoptosis.[1] Certain amide derivatives of 3,4,5-TMCA have been shown to enhance ERK1/2 activation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Caption: Proposed mechanism of 3,4,5-TMCA amide derivatives inducing G2/M arrest and apoptosis via MAPK/ERK activation.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to evaluate the antitumor potential of trimethoxycinnamic acid isomers.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

Caption: Workflow for determining cell viability and cytotoxicity using the MTT assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between live, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.

Experimental Workflow:

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and Propidium Iodide staining.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Workflow:

Caption: Workflow for cell cycle analysis using Propidium Iodide staining and flow cytometry.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate, to investigate the modulation of signaling pathways.

Experimental Workflow:

Caption: General workflow for Western blotting to analyze protein expression.

Conclusion and Future Directions

The available evidence strongly suggests that 3,4,5-trimethoxycinnamic acid and its derivatives hold significant promise as antitumor agents. Their ability to induce apoptosis and cause cell cycle arrest through the modulation of key signaling pathways like c-MET and MAPK/ERK provides a solid foundation for further preclinical and clinical development. However, a notable gap in the current research is the limited investigation into the anticancer properties of the 2,4,5- and this compound isomers. Future research should focus on a comprehensive evaluation of these isomers to understand their full therapeutic potential and to establish a clear structure-activity relationship for this class of compounds. Such studies will be instrumental in the design and synthesis of novel, more potent, and selective trimethoxycinnamic acid-based anticancer drugs.

References

2,3,4-Trimethoxycinnamic Acid: A Technical Guide on Putative Antimicrobial and Antiviral Properties

Abstract

Cinnamic acid and its derivatives are a well-established class of naturally occurring phenolic compounds recognized for a wide spectrum of biological activities, including antimicrobial and antiviral effects.[1] This technical guide focuses on 2,3,4-Trimethoxycinnamic acid, an isomer whose specific bioactivity is not yet extensively documented. Due to the current scarcity of direct research on this particular molecule, this document synthesizes available data on structurally related cinnamic acid derivatives to provide a predictive overview of its potential properties and mechanisms. We present quantitative data from closely related isomers, detail relevant experimental protocols for assessing bioactivity, and propose putative mechanisms of action based on the established behavior of the broader cinnamic acid family. This guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this compound.

Introduction

Cinnamic acids are aromatic carboxylic acids that serve as essential precursors in the biosynthesis of numerous plant-based compounds, including flavonoids, coumarins, and tannins.[2] The core structure, featuring a phenyl ring attached to an acrylic acid moiety, is frequently substituted with hydroxyl and methoxy groups, which significantly influence the molecule's biological profile. Methoxycinnamic acid derivatives, in particular, have demonstrated a range of important pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1]

While the 3,4,5-trimethoxycinnamic acid (TMCA) isomer is the subject of considerable research for its diverse therapeutic potential,[3][4][5] data on the 2,3,4-trimethoxy substituted variant remains limited. This guide aims to bridge this knowledge gap by leveraging data from analogous compounds to build a scientific case for the investigation of this compound as a potential antimicrobial and antiviral agent.

Putative Antimicrobial Properties

While direct quantitative data for this compound is not available in current literature, studies on other methoxy-substituted cinnamic acids provide strong evidence for its potential as an antibacterial and antifungal agent. The antimicrobial activity is often attributed to the lipophilic nature of the compounds, allowing them to interfere with microbial cell membranes, and their ability to inhibit key cellular processes.

Quantitative Data for Structurally Related Cinnamic Acid Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various cinnamic acid derivatives against a range of bacterial pathogens. This data is presented to offer a comparative baseline for estimating the potential efficacy of this compound.

Table 1: Antibacterial Activity of Cinnamic Acid Derivatives Against Gram-Negative Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| p-Coumaric Acid | Colistin-Resistant Acinetobacter baumannii (COLR-Ab5) | 128 | [6] |

| p-Coumaric Acid | Colistin-Resistant Acinetobacter baumannii (other isolates) | 256 | [6] |

| Ferulic Acid | Colistin-Resistant Acinetobacter baumannii (COLR-Ab4) | 512 | [6] |

| Ferulic Acid | Colistin-Resistant Acinetobacter baumannii (other isolates) | 1024 | [6] |

| p-Methoxycinnamic Acid | Colistin-Resistant Acinetobacter baumannii (various isolates) | 128 - 512 |[6] |

Table 2: Antibacterial Activity of Cinnamic Acid Derivatives Against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cinnamic Acid | Staphylococcus aureus | ~1000 | [7] |

| Cinnamic Acid | Bacillus subtilis | ~1000 | [7] |

| DM2 (Cinnamic Acid-based) | Staphylococcus aureus | 16 - 64 | [8] |

| DM8 (Cinnamic Acid-based) | Enterococcus faecium | 32 |[8] |

Proposed Mechanism of Antimicrobial Action

The mechanism of action for cinnamic acids can be multifaceted. For antifungal activity, one proposed target is the inhibition of essential fungal enzymes. Cinnamic acid derivatives have been shown to inhibit benzoate 4-hydroxylase (CYP53), an enzyme unique to fungi that is involved in the detoxification of aromatic compounds.[9] Inhibition of this enzyme disrupts fungal metabolism, leading to growth inhibition. It is plausible that this compound could operate through a similar mechanism.

Caption: Proposed antifungal mechanism via inhibition of the CYP53 enzyme.

Putative Antiviral Properties

Derivatives of 3,4,5-Trimethoxycinnamic acid have been investigated for activity against several viruses, suggesting that other isomers, including this compound, may also possess antiviral potential.[3] These activities are often linked to the inhibition of viral replication processes or interactions with host cell factors necessary for the viral life cycle.

Quantitative Data for Structurally Related Cinnamic Acid Derivatives

The following table presents antiviral activity data for ester derivatives of 3,4,5-Trimethoxycinnamic acid (TMCA). The 50% effective concentration (EC₅₀ or IC₅₀) represents the concentration of the compound required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes death to 50% of host cells.

Table 3: Antiviral Activity of 3,4,5-Trimethoxycinnamic Acid (TMCA) Ester Derivatives

| Compound | Virus | Assay System | IC₅₀ (µM) | CC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Ester S30 | Hepatitis B Virus (HBV) - HBeAg | HepG2 2.2.15 cells | 74.80 | 506.99 | [3] |

| Ester S30 | Hepatitis B Virus (HBV) - HBsAg | HepG2 2.2.15 cells | 107.19 | 506.99 |[3] |

Proposed Mechanism of Antiviral Action

While a specific antiviral mechanism for trimethoxycinnamic acids is still under investigation, a common pathway for phenolic compounds involves the induction of oxidative stress within host cells. This alteration of the cellular redox environment can be unfavorable for viral replication. For example, some cinnamic acid derivatives have been shown to suppress Hepatitis C Virus (HCV) replication through the production of reactive oxygen species (ROS). This pathway may not directly target a viral protein but instead creates a cellular state that is non-permissive for the virus.

Caption: Proposed antiviral mechanism via induction of cellular oxidative stress.

Experimental Protocols

Standardized methodologies are critical for the evaluation and comparison of antimicrobial and antiviral agents. Below are detailed protocols for two cornerstone assays.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that prevents visible growth.

Protocol Steps:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the test microorganism on an agar plate. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve the final target inoculum concentration in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: Visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

Caption: Workflow for the Broth Microdilution MIC Assay.

Antiviral Activity Testing: Plaque Reduction Assay

The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the reduction in infectious virus particles (plaques) in the presence of the test compound.

Protocol Steps:

-

Cell Culture: Seed susceptible host cells in multi-well plates and grow them to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium.

-

Infection: Pre-treat the cell monolayers with the different compound dilutions for a set period. Afterwards, infect the cells with a known concentration of the virus (designed to produce a countable number of plaques, e.g., 50-100 PFU/well). A "virus control" well with no compound is included.

-

Overlay and Incubation: After allowing the virus to adsorb to the cells, remove the inoculum and add an overlay medium (e.g., methylcellulose or agarose). This semi-solid medium restricts viral spread to adjacent cells, ensuring the formation of distinct plaques. Incubate the plates for several days until plaques are visible.

-

Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The viable cells will stain, leaving the plaques (areas of cell death) as clear zones. Count the plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is determined as the concentration that reduces the number of plaques by 50%.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial and antiviral properties of this compound is currently lacking, the substantial body of research on its isomers and other cinnamic acid derivatives provides a compelling rationale for its investigation. The quantitative data from related compounds suggest that it could exhibit moderate to significant activity against various bacterial, fungal, and viral pathogens.

Future research should prioritize the following:

-

In Vitro Screening: Conduct comprehensive antimicrobial and antiviral screening of this compound against a broad panel of clinically relevant pathogens to establish its efficacy and spectrum of activity (MIC and IC₅₀ values).

-

Mechanism of Action Studies: Elucidate the specific molecular targets and pathways through which this compound exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test related analogs to understand how the positioning of the methoxy groups and other functional modifications impact biological activity.

This guide underscores the potential of this compound as a lead compound for novel therapeutic development and is intended to serve as a catalyst for further exploration in the scientific community.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii [mdpi.com]

- 7. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential: A Technical Guide to the Mechanisms of Action of Trimethoxycinnamic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the anticancer properties of 3,4,5-trimethoxycinnamic acid (TMCA) and its derivatives. However, specific research on the mechanism of action of 2,3,4-trimethoxycinnamic acid in cancer cells is limited. This guide will therefore focus on the well-documented activities of closely related trimethoxycinnamic acid isomers and derivatives, which are presumed to share similar mechanisms of action.

Executive Summary

Cinnamic acid and its derivatives, particularly those with methoxy substitutions on the phenyl ring, have emerged as a promising class of compounds in oncology research. These molecules, notably derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), exhibit potent cytotoxic effects against a range of cancer cell lines. Their multifaceted mechanism of action involves the disruption of fundamental cellular processes required for tumor growth and survival. Key mechanisms include the inhibition of tubulin polymerization leading to mitotic arrest, the induction of programmed cell death (apoptosis) via intrinsic and extrinsic pathways, and the modulation of critical cell signaling cascades such as the MAPK and PI3K/Akt pathways. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core molecular interactions.

Cytotoxic Activity of Trimethoxycinnamic Acid Derivatives

The primary indicator of the anticancer potential of a compound is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Derivatives of TMCA have demonstrated significant cytotoxicity across various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |

| Synthetic TMCA Ester (S1) | Human Breast Cancer (MDA-MB-231) | 46.7 µM | [1] |

| Synthetic TMCA Ester (S5) | PC-3, SGC-7901, A549, MDA-MB-435s | 17.22, 11.82, 0.50, 5.33 µM | [2] |

| Synthetic TMCA Ester (S6) | B16, HCT116 | 6.74, 8.31 µg/mL | [1] |

| Synthetic TMCA Ester (S8) | A549, Hep 3B, HT-29, MCF-7 | 36.7, 23.2, 23.8, 6.4 µM | [1][2] |

| Synthetic TMCA Ester (S9) | PC-3, Hela, A549, BEL7404 | 80, 64, 172, 212 µM | [2] |

| Synthetic TMCA Amide (S14) | A549, HCT116, MDA-MB-231, Hep3B | 3.94, 9.85, 6.07, 16.69 µM | [2] |

| Synthetic TMCA Amide (S15) | Human Breast Cancer (MDA-MB-231) | 6.6 µM | [2] |

| Synthetic TMCA Amide (S19) | U-937, HeLa | 9.7, 38.9 µM | [2] |

| Synthetic TMCA Amide (S20) | U-937, HeLa | 1.8, 2.1 µM | [2] |

| Various Cinnamic Acid Esters & Amides | HeLa, K562, Fem-x, MCF-7 | 42 - 166 µM | [3][4] |

Core Mechanisms of Action

The anticancer effects of trimethoxycinnamic acid derivatives are not attributable to a single mode of action but rather a coordinated assault on multiple cellular fronts.

Inhibition of Tubulin Polymerization

A primary and potent mechanism of action for many TMCA derivatives is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers crucial for the formation of the mitotic spindle during cell division.[5][6]

-

Binding Site: These compounds often bind to the colchicine site on β-tubulin.[7]

-

Mechanism: By binding to tubulin, they prevent its polymerization into microtubules. This destabilization of the microtubule network leads to a failure in mitotic spindle formation, arresting the cell cycle in the G2/M phase.[7][8]

-

Outcome: The prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade.[8] This mechanism is shared by several successful anticancer agents.

Induction of Apoptosis

Trimethoxycinnamic acid derivatives are potent inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[9] This is achieved through the modulation of key apoptotic regulators.

-

Intrinsic (Mitochondrial) Pathway: Evidence suggests these compounds can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, the executioner caspases of apoptosis.

-

Extrinsic (Death Receptor) Pathway: Some cinnamic acid derivatives can also activate the extrinsic pathway, which involves the activation of caspase-8.[11]

-

Reactive Oxygen Species (ROS): Certain TMCA amides have been shown to elevate levels of reactive oxygen species (ROS) within cancer cells, which can induce oxidative stress and trigger apoptosis.[2][12]

Cell Cycle Arrest

Inhibition of cancer cell proliferation is strongly linked to the ability of these compounds to induce cell cycle arrest.

-

G2/M Phase Arrest: Consistent with their role as tubulin polymerization inhibitors, many TMCA derivatives arrest cancer cells in the G2/M phase of the cell cycle.[1][2] This is a direct consequence of the disruption of the mitotic spindle.

-

G0/G1 Phase Arrest: Other related cinnamic acid derivatives have been shown to induce G0/G1 phase arrest, which is often associated with an increased expression of the tumor suppressor protein p53.[1]

Modulation of Key Signaling Pathways

The survival and proliferation of cancer cells are heavily dependent on aberrant signaling pathways. Trimethoxycinnamic acid derivatives have been shown to interfere with these critical communication networks.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a central regulator of cell growth and apoptosis.[13] Some cinnamic acid derivatives have been shown to activate the MAPK pathway, which can lead to apoptosis.[1][13] Conversely, one monomethoxylated cinnamic acid derivative was found to reduce the expression of phosphorylated-ERK, thereby inhibiting proliferation.[14] This highlights the complex and context-dependent modulation of this pathway.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[15][16] Its dysregulation is a hallmark of many cancers.[15] While direct modulation by 2,3,4-TMCA is not yet documented, related compounds like ferulic acid can block the activation of Akt, suggesting that this pathway is a likely target for trimethoxycinnamic acid derivatives.[11]

Anti-Metastatic Effects

Preliminary evidence suggests that cinnamic acid derivatives can also inhibit metastasis, the process by which cancer spreads to other parts of the body.

-

Inhibition of Migration and Invasion: A derivative of 4-hydroxy-3-methoxycinnamic acid demonstrated the ability to inhibit the migration and invasion of MDA-231 breast cancer cells in vitro.[10] Similarly, certain chalcones bearing a 3,4,5-trimethoxyphenyl group have been shown to inhibit human breast cancer cell migration.[8]

Visualizing the Mechanisms

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed.

Caption: Proposed signaling pathway for TMCA derivatives in cancer cells.

Caption: General experimental workflow for anticancer drug evaluation.

Caption: Logical relationships of core anticancer mechanisms.

Key Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trimethoxycinnamic acid derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.[1]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[1]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[1]

-

Incubation: Incubate the cells for 30 minutes in the dark at room temperature.[1]

-

Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1]

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

Derivatives of trimethoxycinnamic acid represent a compelling scaffold for the development of novel anticancer agents. Their ability to attack cancer cells through multiple, synergistic mechanisms—including the disruption of mitosis, induction of apoptosis, and modulation of key survival pathways—makes them attractive candidates for further investigation.

The clear gap in the literature regarding the specific actions of This compound highlights an immediate area for future research. It is crucial to perform head-to-head comparisons of the 2,3,4-, 2,4,5-, and 3,4,5-isomers to elucidate any differences in potency and mechanism that may arise from the positioning of the methoxy groups. Such studies will be vital in optimizing the structure for enhanced efficacy and selectivity, ultimately paving the way for potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines | Bentham Science [eurekaselect.com]

- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]